3,3,4,4,5,5,5-Heptafluoropentan-1-ol

説明

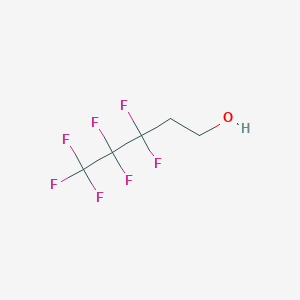

“3,3,4,4,5,5,5-Heptafluoropentan-1-ol” is a chemical compound with the molecular formula C5H5F7O . It is also known as "1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane" . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of “this compound” is 214.08 . The compound contains 5 carbon atoms, 5 hydrogen atoms, 7 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 116-117°C at 630 mmHg . The density of the compound is 1.51 g/mL at 20°C .科学的研究の応用

Radical Cation Stabilization

HFIP is noted for its ability to stabilize radical cations, enhancing their half-lives significantly. This property is beneficial in electrophilic aromatic substitution, photochemistry, and spin trapping, making it an ideal solvent for EPR spectroscopy and mechanistic studies (Eberson et al., 1997).

Chemical Synthesis and Solvent Use

HFIP's unique combination of properties such as low nucleophilicity and high hydrogen bonding donor strength make it a versatile solvent. It facilitates the equilibrium between fluorinated ketones and corresponding hydrates, providing a new route for the production of fluorinated alcohols in industrial scales (Hayasaka et al., 2011).

Fluorination Reactions

In the context of fluorination reactions, HFIP plays a crucial role. It promotes fluorinations with hypervalent fluoroiodane reagents, removing the need for transition metals or additional activators. This capability is leveraged in the fluorocyclization of unsaturated carboxylic acids (Minhas et al., 2018).

Liquid Crystal Synthesis

HFIP is used in synthesizing liquid crystals with perfluorinated segments. Its involvement affects the thermal stability and phase behavior of these materials, crucial in the field of advanced materials science (Johansson et al., 1997).

Enhanced Oxidizing Abilities

The reactivity of certain iodine-initiated cycloaddition reactions is greatly enhanced in HFIP, attributed to its effect on the oxidizing abilities of the reactants. This alters synthetic reactivity, which is significant in organic chemistry (Colomer et al., 2016).

Petrochemical Extraction

In the petrochemical industry, HFIP derivatives are used for removing heptane from its azeotropic mixture with ethanol, demonstrating its utility in extraction processes (Pereiro et al., 2006).

Surfactant Diffusion in Water

The diffusion coefficients of fluorinated surfactants like HFIP in water have been studied, providing valuable insights for applications in environmental sciences and materials engineering (Pereira et al., 2014).

Safety and Hazards

The compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has been assigned the hazard statements H226 and H335, indicating that it is flammable and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTSWXZIBBJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2CH2OH, C5H5F7O | |

| Record name | 1-Pentanol, 3,3,4,4,5,5,5-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382141 | |

| Record name | 3:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-40-8 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)

![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)

![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)